5-bromo-2-(octyloxy)Pyridine
Description
5-Bromo-2-(octyloxy)pyridine (C₁₃H₂₀BrNO) is a pyridine derivative substituted with a bromine atom at the 5-position and an octyloxy group at the 2-position. The octyloxy chain (C₈H₁₇O) introduces significant lipophilicity, making this compound valuable in materials science and organic synthesis, particularly for liquid crystals, surfactants, or pharmaceutical intermediates .
Properties
CAS No. |
124388-31-4 |
|---|---|
Molecular Formula |
C13H20BrNO |
Molecular Weight |
286.21 g/mol |
IUPAC Name |
5-bromo-2-octoxypyridine |
InChI |
InChI=1S/C13H20BrNO/c1-2-3-4-5-6-7-10-16-13-9-8-12(14)11-15-13/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
RGTHPSGYKMOKGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 5-bromo-2-(octyloxy)pyridine, highlighting differences in substituents, molecular properties, and applications:
Key Insights from Comparison
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -OCF₂H in ) increase electrophilicity at the pyridine ring, facilitating cross-coupling reactions. Long alkyl chains (e.g., octyloxy) enhance solubility in non-polar solvents, making the compound suitable for lipid-based formulations .
Synthetic Yields: Alkoxy-substituted analogs (e.g., 5-bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine) achieve yields >90% via SNAr reactions, while bulkier substituents (e.g., cyclopropylethoxy) reduce yields to ~58% due to steric hindrance .
Thermal Stability: Fluorinated derivatives (e.g., 5-bromo-2-(difluoromethoxy)pyridine) exhibit higher boiling points (194°C) compared to non-fluorinated analogs, attributed to stronger intermolecular interactions .
Research Findings and Data
Spectroscopic Data
- ¹H NMR: For 5-bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (), aromatic protons resonate at δ 8.21–6.87 ppm, with coupling constants (J = 8.7 Hz) confirming substitution patterns.
- 13C NMR : 5-Bromo-2-methoxypyridine () shows a methoxy carbon at δ 56 ppm and pyridine carbons at δ 110–150 ppm.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
